Methyl 2-bromo-6-cyano-3-methylphenylacetate
Overview
Description
Methyl 2-bromo-6-cyano-3-methylphenylacetate is a chemical compound with diverse applications in scientific research. Its unique structure enables it to be utilized for synthesizing pharmaceutical intermediates and studying organic reactions. This compound is known for its versatility in various chemical processes and its potential in the development of new materials and drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-6-cyano-3-methylphenylacetate typically involves the bromination of 2-cyano-3-methylphenylacetic acid followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-6-cyano-3-methylphenylacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Substitution: Formation of compounds like 2-azido-6-cyano-3-methylphenylacetate.
Reduction: Formation of 2-amino-6-cyano-3-methylphenylacetate.
Oxidation: Formation of 2-bromo-6-cyano-3-methylbenzoic acid.
Scientific Research Applications
Methyl 2-bromo-6-cyano-3-methylphenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceutical compounds.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-6-cyano-3-methylphenylacetate involves its interaction with specific molecular targets and pathways. The bromine atom and cyano group play crucial roles in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its cyano group can participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-6-cyano-3-ethylphenylacetate
- Methyl 2-chloro-6-cyano-3-methylphenylacetate
- Methyl 2-bromo-6-cyano-3-methylbenzoate
Uniqueness
Methyl 2-bromo-6-cyano-3-methylphenylacetate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both bromine and cyano groups allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
methyl 2-(2-bromo-6-cyano-3-methylphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-7-3-4-8(6-13)9(11(7)12)5-10(14)15-2/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPFCSXACAVPPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C#N)CC(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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